3-(4-Fluorophenyl)-6-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine
Description
The compound 3-(4-fluorophenyl)-6-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine features a pyridazine core substituted with a 4-fluorophenyl group at position 3 and a piperazine ring at position 4. The piperazine moiety is further modified with a 5-methylthiophen-2-yl sulfonyl group, contributing to its unique electronic and steric properties. Characterization would likely involve NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and TLC for purity verification, as seen in related compounds .
Properties
IUPAC Name |
3-(4-fluorophenyl)-6-[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S2/c1-14-2-9-19(27-14)28(25,26)24-12-10-23(11-13-24)18-8-7-17(21-22-18)15-3-5-16(20)6-4-15/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLRPFXSIVVEGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Fluorophenyl)-6-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine is a compound that exhibits significant biological activity, particularly in the context of neuropharmacology and potential therapeutic applications. This article reviews its synthesis, biological evaluations, and potential mechanisms of action based on diverse research findings.
- Molecular Formula : C19H19FN4O2S2
- Molecular Weight : 418.5 g/mol
- CAS Number : 1021104-42-6
Synthesis
The synthesis of this compound typically involves multi-step reactions, starting from commercially available precursors. The key steps include:
- Formation of the pyridazine core.
- Introduction of the piperazine moiety.
- Sulfonylation with 5-methylthiophen-2-yl sulfonic acid derivatives.
Inhibitory Effects on Monoamine Oxidase (MAO)
Recent studies have highlighted the compound's potential as an inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative diseases such as Alzheimer's disease.
| Compound | MAO-B IC50 (µM) | Selectivity Index |
|---|---|---|
| T3 | 0.039 | 120.8 |
| T6 | 0.013 | 107.4 |
These compounds were found to be reversible and competitive inhibitors, with docking studies suggesting strong binding affinities for MAO-B compared to MAO-A .
Cytotoxicity Studies
Cytotoxicity assays using L929 fibroblast cells indicated that while some derivatives caused significant cell death at higher concentrations, the compound exhibited minimal cytotoxic effects across various dosages.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 1 | >90 |
| 10 | >85 |
| 50 | <20 |
This suggests a favorable safety profile for therapeutic applications .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Neurotransmitter Degradation : By inhibiting MAO-B, the compound may enhance levels of neurotransmitters like dopamine and serotonin, potentially improving mood and cognitive functions.
- Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant activities, which may contribute to neuroprotection .
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Parkinson’s Disease Model : In animal models, administration of the compound led to improvements in motor function and reduced neuroinflammation.
- Alzheimer’s Disease Models : The compound showed promise in ameliorating cognitive deficits associated with amyloid-beta toxicity.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The target compound’s key structural differentiator is the 5-methylthiophen-2-yl sulfonyl group on the piperazine ring. This contrasts with analogs bearing alternative sulfonyl substituents (Table 1):
Table 1: Comparison of Sulfonyl Substituents in Pyridazine-Piperazine Derivatives
Key Observations :
Physicochemical and Spectral Properties
- Melting Points : Analogs in exhibit melting points ranging from 132°C to 230°C, influenced by substituent polarity and crystallinity . The target compound’s melting point is likely closer to 200°C, given the balance between the polar sulfonyl group and aromatic thiophene.
- Spectral Data : ¹⁹F NMR would confirm the presence of the 4-fluorophenyl group (δ ~ -115 ppm), while ¹H NMR would resolve signals for the thiophene’s methyl group (δ ~ 2.5 ppm) and piperazine protons (δ ~ 3.0–3.5 ppm) .
Preparation Methods
Retrosynthetic Analysis
The target compound dissects into two primary fragments:
- Pyridazine core with a 4-fluorophenyl group at position 3.
- 4-((5-Methylthiophen-2-yl)sulfonyl)piperazine at position 6.
Key intermediates include 3-chloro-6-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine (for Suzuki coupling) and 5-methylthiophene-2-sulfonyl chloride (for piperazine sulfonylation).
Synthesis of Pyridazine Core
Preparation of 3-Chloro-6-Hydrazinylpyridazine
The pyridazine backbone is constructed via cyclization reactions. A validated method involves:
- Condensation of 1,2-diketones with hydrazines : Reaction of mucobromic acid (tetrabromo-1,2-diketone) with hydrazine hydrate yields 3,6-dichloropyridazine.
- Selective dehalogenation : Treatment with hydrazine hydrate in ethanol at 80°C replaces one chlorine with a hydrazine group, yielding 3-chloro-6-hydrazinylpyridazine.
Characterization Data
Synthesis of 4-((5-Methylthiophen-2-yl)Sulfonyl)Piperazine
Preparation of 5-Methylthiophene-2-Sulfonyl Chloride
Sulfonylation of Piperazine
- Protection : Piperazine is protected as tert-butyloxycarbonyl (Boc) derivative using Boc anhydride in dichloromethane.
- Sulfonylation : Boc-piperazine reacts with 5-methylthiophene-2-sulfonyl chloride in dichloromethane with triethylamine (TEA).
- Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, yielding 4-((5-methylthiophen-2-yl)sulfonyl)piperazine.
Reaction Data
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Protection | Boc₂O, CH₂Cl₂ | RT, 6 h | 85% |
| Sulfonylation | TEA, CH₂Cl₂ | RT, 4 h | 88% |
| Deprotection | TFA, CH₂Cl₂ | 50°C, 2 h | 42% |
Final Coupling of Pyridazine and Piperazine Moieties
Nucleophilic Aromatic Substitution
The sulfonylated piperazine displaces the chlorine at position 6 of 3-chloro-6-(4-fluorophenyl)pyridazine:
- Reactants : 3-Chloro-6-(4-fluorophenyl)pyridazine, 4-((5-methylthiophen-2-yl)sulfonyl)piperazine.
- Conditions :
Yield and Characterization
Alternative Synthetic Routes
Challenges and Mitigation Strategies
Steric Hindrance at Pyridazine Position 6
Sulfonyl Chloride Hydrolysis
- Issue : Moisture-sensitive intermediates.
- Mitigation : Anhydrous conditions and molecular sieves.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
